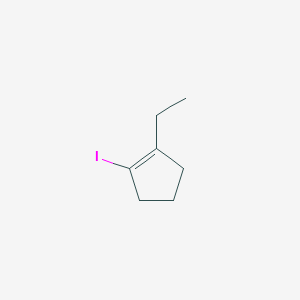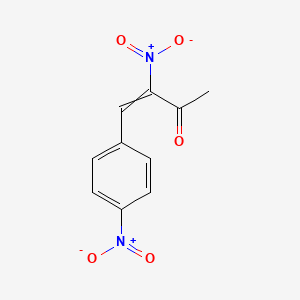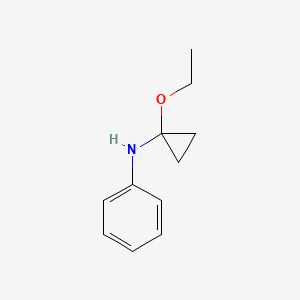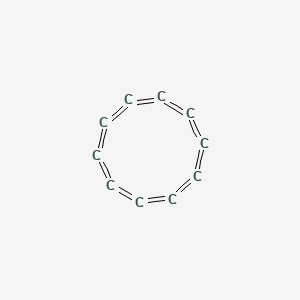
4-Hydroperoxy-4-methylpent-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroperoxy-4-methylpent-2-yn-1-ol is an organic compound characterized by the presence of a hydroperoxy group (-OOH) and an alkyne group (triple bond) within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroperoxy-4-methylpent-2-yn-1-ol typically involves the oxidation of 4-methylpent-2-yn-1-ol. One common method is the photo-oxidation process, where singlet oxygen ((^1O_2)) is used to oxidize the precursor compound . The reaction conditions often include the use of a solvent such as dichloromethane and a photosensitizer to generate singlet oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors for efficient and controlled oxidation processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroperoxy-4-methylpent-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides or other oxidized products.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group (-OH).
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Singlet oxygen ((^1O_2)), hydrogen peroxide (H(_2O_2)), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of more complex peroxides.
Reduction: Conversion to 4-methylpent-2-yn-1-ol.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-Hydroperoxy-4-methylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential therapeutic applications due to its oxidative properties.
Mécanisme D'action
The mechanism of action of 4-Hydroperoxy-4-methylpent-2-yn-1-ol primarily involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with other molecules can result in the formation of radicals and other reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-2-yn-1-ol: The precursor compound without the hydroperoxy group.
4-Hydroperoxy-4-methylpent-2-en-1-ol: A similar compound with a double bond instead of a triple bond.
4-Hydroperoxy-4-methylpentane: A saturated analog with no multiple bonds.
Uniqueness
4-Hydroperoxy-4-methylpent-2-yn-1-ol is unique due to the presence of both a hydroperoxy group and an alkyne group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
113689-76-2 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
4-hydroperoxy-4-methylpent-2-yn-1-ol |
InChI |
InChI=1S/C6H10O3/c1-6(2,9-8)4-3-5-7/h7-8H,5H2,1-2H3 |
Clé InChI |
UXQONWYGVIPSCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CCO)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

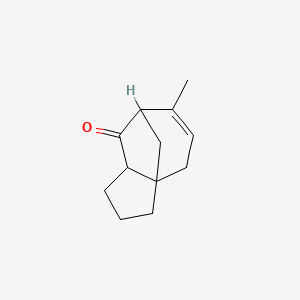

![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
